Z-(MeO)-Asp-OtBu
Description
Contextualizing Protected Amino Acid Derivatives in Contemporary Organic Synthesis
Contemporary organic synthesis is characterized by its demand for high selectivity and efficiency, particularly when constructing complex molecules like peptides and proteins. Amino acids, with their inherent amine and carboxylic acid functionalities, along with diverse side chains, require robust protection strategies to prevent undesired side reactions such as polymerization, self-coupling, and epimerization biosynth.comnih.govsbsgenetech.comorganic-chemistry.orgresearchgate.net. Protecting groups are temporary chemical modifications that mask reactive functional groups, rendering them inert under specific reaction conditions organic-chemistry.orgiris-biotech.de. The judicious selection and application of protecting groups are paramount for successful synthesis, enabling chemists to control the sequence of reactions and achieve the desired molecular architecture sbsgenetech.comorganic-chemistry.org.
Two primary strategies dominate solid-phase peptide synthesis (SPPS): the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) approaches researchgate.netpowdersystems.comamericanpeptidesociety.orgaltabioscience.comnih.gov. The Fmoc group is base-labile, typically removed by piperidine (B6355638), while the Boc group is acid-labile, removed by trifluoroacetic acid (TFA) organic-chemistry.orgamericanpeptidesociety.org. Crucially, these strategies often employ orthogonal protecting groups for the amino acid side chains. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions organic-chemistry.orgiris-biotech.desigmaaldrich.comrsc.org. This allows for stepwise deprotection and subsequent modification, essential for building complex peptide structures, including cyclic peptides, branched peptides, and those with side-chain modifications sigmaaldrich.comrsc.orgcem.com. The Benzyloxycarbonyl (Z or Cbz) group, a precursor to Fmoc and Boc, is also a well-established Nα-protecting group, typically removed by catalytic hydrogenation or strong acid altabioscience.comnih.govpeptide.commasterorganicchemistry.com.
Fundamental Role of Aspartic Acid Derivatives in Peptide Chemistry and Biomolecule Synthesis
Aspartic acid (Asp), an acidic and polar amino acid, plays a vital role in the structure and function of peptides and proteins russelllab.orgontosight.aiontosight.aiwikipedia.orgkhanacademy.org. Its side chain contains a carboxylic acid group, which is typically deprotonated at physiological pH, imparting a negative charge russelllab.orgontosight.aiwikipedia.org. This charged nature makes aspartic acid crucial for interactions within protein active sites, salt bridges that stabilize protein structure, and participation in enzymatic catalysis russelllab.orgontosight.aiontosight.ai.
However, the presence of the β-carboxyl group in aspartic acid poses significant challenges during peptide synthesis. Under basic conditions, particularly during the Fmoc deprotection step (commonly using piperidine), the β-carboxyl group can undergo intramolecular cyclization with the peptide backbone's amide nitrogen. This reaction forms a cyclic aspartimide intermediate, which can then lead to epimerization and the formation of undesired side products such as α- and β-peptides, and piperidides biotage.comiris-biotech.deresearchgate.netiris-biotech.de. This aspartimide formation is sequence-dependent, often occurring at Asp-Gly motifs, and can severely reduce yield and purity, complicating purification biotage.comiris-biotech.deresearchgate.netiris-biotech.de. Consequently, protecting the aspartic acid side chain's carboxyl group is essential to prevent these side reactions and ensure successful peptide synthesis peptide.comiris-biotech.deresearchgate.netiris-biotech.degoogle.com. Common protecting groups for the aspartic acid side chain include tert-butyl (OtBu) esters, which are acid-labile, and methyl (OMe) esters, also typically removed by acidic conditions iris-biotech.depeptide.compeptide.comtcichemicals.comchemicalbook.com.
Structural Characterization and Nomenclature of Z-(MeO)-Asp-OtBu
Nα-Benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester β-methyl ester, known by its shorthand this compound, is a specifically designed derivative of L-aspartic acid. Its structure incorporates three key protecting groups:
Nα-Benzyloxycarbonyl (Z or Cbz): This group protects the α-amino group of the aspartic acid residue. It is a carbamate (B1207046) that is stable under acidic conditions but can be removed by catalytic hydrogenation or strong acid altabioscience.comnih.govpeptide.commasterorganicchemistry.com.
α-Carboxyl tert-butyl ester (OtBu): The tert-butyl ester is attached to the α-carboxyl group of the aspartic acid. This ester is generally labile under acidic conditions, such as treatment with TFA organic-chemistry.orgiris-biotech.depowdersystems.comaltabioscience.comnih.govpeptide.com.
β-Carboxyl methyl ester (MeO): The methyl ester is attached to the β-carboxyl group. Like the tert-butyl ester, it is typically removed under acidic conditions, though its lability may differ slightly from the OtBu ester organic-chemistry.orgiris-biotech.depowdersystems.comaltabioscience.comnih.govpeptide.com.
The specific arrangement of these protecting groups on the aspartic acid backbone is critical for its synthetic utility. For this compound, the tert-butyl ester is on the α-carboxyl and the methyl ester is on the β-carboxyl, as indicated by its IUPAC name: 1-O-tert-butyl 4-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Compound Name | Nα-Benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester β-methyl ester | Prompt |
| Shorthand | This compound | Prompt |
| IUPAC Name | 1-O-tert-butyl 4-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate | synhet.com |
| CAS Number | 60079-12-1 | synhet.com |
| Molecular Formula | C₁₇H₂₃NO₆ | synhet.com |
| Molecular Weight | 337.36 g/mol | synhet.com |
| Nα-Protecting Group | Benzyloxycarbonyl (Z / Cbz) | nih.govpeptide.com |
| α-Carboxyl Protection | tert-butyl ester (OtBu) | synhet.com |
| β-Carboxyl Protection | Methyl ester (MeO) | synhet.com |
Significance of Fully Protected Aspartic Acid Building Blocks in Synthetic Strategies
Fully protected amino acid derivatives, such as this compound, are essential "building blocks" in sophisticated synthetic strategies. They provide pre-functionalized units that can be sequentially coupled to construct the desired peptide chain with minimal side reactions sbsgenetech.comwikipedia.orgacs.org. The presence of protection on both the α-amino group and both carboxyl side chains of aspartic acid in this compound offers significant advantages:
Prevention of Aspartimide Formation: By protecting both the α- and β-carboxyl groups, and particularly by employing ester protection like tert-butyl and methyl esters, the propensity for aspartimide formation is inherently reduced compared to unprotected or minimally protected aspartic acid biotage.comiris-biotech.deresearchgate.netiris-biotech.de. While OtBu is considered a moderately bulky protecting group that helps mitigate this issue, the combination with a methyl ester on the other carboxyl group allows for specific synthetic design.
Orthogonal Deprotection Potential: The combination of the Z group (removed by hydrogenation or strong acid) with the OtBu and MeO esters (removed by acid) allows for strategic deprotection steps. For instance, the Z group can be removed under conditions that leave the ester protecting groups intact, or vice versa, depending on the specific reagents and sequence. This orthogonality is crucial for complex syntheses, enabling selective modifications or the introduction of specific functionalities at different stages of the synthesis organic-chemistry.orgiris-biotech.desigmaaldrich.comrsc.org.
Versatility in Synthesis: Protected amino acids like this compound are employed in both solution-phase and solid-phase peptide synthesis (SPPS) peptide.comgoogle.comepo.org. In SPPS, they are attached to a solid support and sequentially coupled, with protecting groups removed at each step. In solution-phase synthesis, they are coupled in solution, with protecting groups removed at the end or at intermediate stages. The Z group, historically prevalent in solution-phase synthesis, offers a stable Nα-protection that can be selectively removed altabioscience.comnih.govpeptide.com.
The strategic placement of different ester protecting groups on the aspartic acid side chains, as seen in this compound, allows for differential deprotection. This capability is invaluable for constructing peptides with specific side-chain modifications or for creating cyclic peptides where selective deprotection of one carboxyl group is required for cyclization.
Table 2: Common Aspartic Acid Side-Chain Protecting Groups in Peptide Synthesis
| Protecting Group | Typical Position | Primary Removal Condition(s) | Key Characteristics / Notes |
| OtBu | β-carboxyl | Acid (e.g., TFA) | Standard in Fmoc/tBu SPPS. Moderately bulky, helps reduce aspartimide formation but can still occur. Acid labile. peptide.combiotage.comiris-biotech.depeptide.com |
| OMe | β-carboxyl | Acid (e.g., TFA) | Less bulky than OtBu. Typically acid labile. May require different conditions or be more robust than OtBu depending on the specific ester and sequence. peptide.comsynhet.comnih.gov |
| OAll | β-carboxyl | Palladium catalyst | Orthogonal to acid and base labile groups. Stable to TFA and piperidine. peptide.com |
| O-2-PhiPr | β-carboxyl | Mild Acid (e.g., 1% TFA/DCM) | Orthogonal to tBu esters. Offers selective deprotection. peptide.com |
| Bulky Esters (e.g., Mpe, Epe, Php, Bno) | β-carboxyl | Acid (e.g., TFA) | Significantly more sterically hindered than OtBu, substantially reducing aspartimide formation. May sometimes introduce solubility issues. biotage.comiris-biotech.deresearchgate.netiris-biotech.de |
This compound, by combining the Nα-Z protection with differential ester protection on the side chains, offers a versatile platform for advanced peptide synthesis. Its utility lies in its ability to prevent common side reactions while providing the necessary handles for strategic deprotection and subsequent chemical manipulations, thereby facilitating the construction of complex and modified peptide sequences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(10-14(19)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPJDIHTCANHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555083 | |
| Record name | 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127605-37-2 | |
| Record name | 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of Z Meo Asp Otbu and Analogues
Reactivity and De-protection of the Benzyloxycarbonyl (Z) Group
The benzyloxycarbonyl (Z) group is a widely utilized amine protecting group in peptide synthesis. Its removal is a critical step that must be both efficient and selective to preserve the integrity of other protecting groups and the peptide backbone.
Catalytic Hydrogenation and Acidic Cleavage Conditions
The deprotection of the Z group is most commonly achieved through catalytic hydrogenation. This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate, offers a safer and often more convenient alternative to using gaseous hydrogen. thieme-connect.de
Alternatively, the Z group can be removed under strong acidic conditions, although this method is less common due to the potential for side reactions with other acid-labile groups. thieme-connect.de Reagents such as HBr in acetic acid can effectively cleave the Z group. However, the harshness of these conditions can limit their applicability, especially in the presence of other sensitive functionalities within the peptide sequence. acsgcipr.org
Table 1: Common Reagents for Z-Group Deprotection
| Method | Reagents | Byproducts |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Toluene, CO₂ |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Toluene, CO₂, NH₃ |
Orthogonality of Z-Protection with Ester Protecting Groups
A key principle in multi-step synthesis is the concept of orthogonality, where one protecting group can be removed without affecting another. peptide.com The Z group and tert-butyl (tBu) ester protecting groups form an orthogonal pair. The Z group is labile to hydrogenolysis and strong acids, while the tBu ester is stable under these conditions but readily cleaved by moderate acids like trifluoroacetic acid (TFA). peptide.com This orthogonality allows for the selective deprotection of the N-terminal amine without disturbing the C-terminal tert-butyl ester, a crucial feature in the stepwise elongation of a peptide chain. For instance, the Z group can be removed by catalytic hydrogenation while leaving the tert-butyl ester intact, enabling subsequent coupling at the newly freed amino group.
Reactivity and Selective Cleavage of α-tert-Butyl Esters
The α-tert-butyl ester is a common protecting group for the carboxylic acid functionality of amino acids. Its selective removal is paramount for subsequent reactions, such as peptide bond formation or side-chain modification.
Application of Lewis Acids for Selective tert-Butyl Ester Removal (e.g., FeCl₃-mediated)
In addition to protic acids, Lewis acids can also be employed for the selective deprotection of tert-butyl esters. nih.govnih.govresearchgate.netresearchgate.net Ferric chloride (FeCl₃) has emerged as a mild and efficient reagent for this purpose. nih.govacs.org The proposed mechanism involves the coordination of the Fe(III) center to the oxygen atoms of the tert-butyl ester. nih.govacs.org This coordination withdraws electron density from the oxygen atoms, weakening the C-O bond and facilitating its cleavage to form the carboxylic acid and isobutene. nih.govacs.org This method has been successfully applied in both solution-phase and solid-phase peptide synthesis. nih.gov Other Lewis acids like zinc bromide (ZnBr₂) have also been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-sensitive groups. nih.govresearchgate.netacs.orgscite.ai
Table 2: Lewis Acids for tert-Butyl Ester Deprotection
| Lewis Acid | Typical Conditions | Advantages |
|---|---|---|
| Ferric Chloride (FeCl₃) | CH₂Cl₂, room temperature | Mild, cost-effective, compatible with Fmoc chemistry. nih.govacs.org |
| Zinc Bromide (ZnBr₂) | CH₂Cl₂ | Chemoselective in the presence of certain other acid-labile groups. nih.govresearchgate.net |
Minimization of Side Reactions during t-Butyl Ester Deprotection (e.g., Alkylation)
A significant challenge during the acid-mediated deprotection of tert-butyl esters is the potential for side reactions caused by the highly reactive tert-butyl cation. peptide.comthermofisher.com This electrophilic species can alkylate nucleophilic residues within the peptide, such as tryptophan and methionine, leading to undesired byproducts. nih.govpeptide.comacs.org To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. thermofisher.com Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amino acid side chains. researchgate.netacs.org Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole. acs.orgresearchgate.net These molecules effectively trap the tert-butyl cation, preventing it from reacting with the peptide. nih.govthermofisher.comharvard.edu The choice and combination of scavengers are critical for ensuring the purity of the final peptide product. acs.orgresearchgate.net
Reactivity and Cleavage of β-Methyl Esters
The β-methyl ester of aspartic acid derivatives serves as a protecting group for the side-chain carboxyl function. Its cleavage is a critical step in the synthesis of peptides and is typically achieved through hydrolytic or enzymatic methods.
Base-catalyzed hydrolysis is a common method for the cleavage of methyl esters. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate and a methanol (B129727) molecule.
The rate of this hydrolysis is dependent on several factors, including the concentration of the base, temperature, and the steric and electronic environment around the ester group. In the context of complex molecules like peptide derivatives, the choice of base and reaction conditions is critical to avoid unintended side reactions, such as racemization or cleavage of other protecting groups.
Enzymatic methods offer a milder and more selective alternative for the cleavage of methyl esters. nih.gov Lipases and esterases are commonly employed for this purpose. These enzymes can operate under neutral pH and ambient temperature, which helps in preserving the integrity of sensitive functional groups elsewhere in the molecule. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the hydrolysis of various esters. nih.gov The enzymatic cleavage proceeds through the formation of an enzyme-substrate complex, followed by the hydrolysis of the ester bond within the active site of the enzyme. The high selectivity of enzymes often allows for the deprotection of a specific ester group in the presence of others, a significant advantage in the synthesis of complex molecules.
Aspartimide Formation in Aspartic Acid Derivatives and Mitigation Strategies
A significant challenge in peptide synthesis involving aspartic acid residues is the formation of a succinimide (B58015) ring, known as an aspartimide. This side reaction is particularly pronounced during Fmoc solid-phase peptide synthesis (SPPS) where repeated base treatments are employed for the removal of the Fmoc protecting group. iris-biotech.deiris-biotech.de Aspartimide formation can lead to a mixture of by-products, including α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue, complicating purification and reducing the yield of the desired peptide. iris-biotech.deiris-biotech.de
The formation of aspartimide is initiated by the deprotonation of the amide nitrogen of the peptide bond C-terminal to the aspartic acid residue by a base, such as piperidine (B6355638). The resulting anion then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the β-ester of the aspartic acid side chain. researchgate.net This intramolecular cyclization leads to the formation of a five-membered succinimide ring, with the concomitant elimination of the alcohol from the ester group. The aspartimide intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides or can be attacked by the amine base to form piperidides. iris-biotech.de
The rate of aspartimide formation is influenced by several factors, including the nature of the amino acid residue following the aspartic acid, with sequences like Asp-Gly being particularly susceptible. researchgate.net
The susceptibility of an aspartic acid residue to aspartimide formation can be significantly influenced by the steric and electronic nature of its side-chain protecting group. Increasing the steric bulk of the ester group can effectively hinder the intramolecular cyclization reaction. iris-biotech.debiotage.com The bulky group physically obstructs the approach of the nucleophilic amide nitrogen to the side-chain carbonyl carbon, thereby reducing the rate of aspartimide formation. iris-biotech.deiris-biotech.de
For instance, replacing the commonly used tert-butyl (OtBu) group with bulkier trialkylcarbinol-based esters has been shown to provide greater protection against aspartimide-related by-product formation. iris-biotech.de While bulky, these protecting groups also need to possess some degree of flexibility to effectively shield the reaction center. biotage.com
The persistent problem of aspartimide formation has driven the development of novel protecting groups for the β-carboxyl group of aspartic acid. The primary strategy has been to introduce sterically demanding groups that are stable to the conditions of peptide synthesis but can be removed at the final deprotection step.
Several bulky ester protecting groups have been designed and evaluated for their ability to suppress aspartimide formation. nih.gov A comparative study of different protecting groups in the synthesis of a model peptide, H-Val-Lys-Asp-Asn-Tyr-Ile-OH, demonstrated the effectiveness of these bulky groups.
| Aspartic Acid Derivative | Aspartimide Formation (%) with Piperidine | Aspartimide Formation (%) with DBU |
|---|---|---|
| Fmoc-Asp(OtBu)-OH | 25.3 | 70.8 |
| Fmoc-Asp(OMpe)-OH | 2.1 | 15.4 |
| Fmoc-Asp(OEpe)-OH | 0.9 | 5.2 |
| Fmoc-Asp(OPhp)-OH | 0.6 | 3.1 |
| Fmoc-Asp(OBno)-OH | 0.5 | 2.5 |
The data clearly indicates that increasing the steric bulk of the protecting group, from OtBu to the significantly larger OBno, leads to a dramatic reduction in aspartimide formation under both standard (piperidine) and more forcing (DBU) basic conditions. nih.gov This underscores the importance of steric hindrance in the design of effective protecting groups to mitigate this problematic side reaction. iris-biotech.de
Another innovative approach involves masking the carboxylic acid with a cyanosulfurylide (CSY) group, which forms a stable C-C bond and has been shown to completely suppress aspartimide formation. nih.gov This protecting group can be selectively cleaved under mild conditions, offering a promising solution to this long-standing challenge in peptide chemistry. nih.gov
Advanced Applications of Z Meo Asp Otbu and Analogous Protected Amino Acids in Complex Organic Synthesis
Strategic Utilization in Solution-Phase Peptide Synthesis (SPPS) and Fragment Condensation
In the realm of solution-phase peptide synthesis (SPPS), particularly in strategies involving the condensation of peptide fragments, the choice of protecting groups is paramount to prevent side reactions and ensure high coupling efficiency.
Role as a Carboxyl-Protected Aspartic Acid Building Block for Segment Coupling
Z-(MeO)-Asp-OtBu serves as a crucial building block in segment coupling strategies, where pre-synthesized peptide fragments are joined together in solution. The OtBu ester effectively masks the side-chain carboxyl group of the aspartic acid residue, preventing its unintended participation in the amide bond formation during the coupling of the peptide segments. This protection is robust enough to withstand the coupling conditions, thereby minimizing the formation of undesired branched or cross-linked products.
The Z(OMe) group, on the other hand, provides stable protection for the N-terminus of the aspartic acid residue. Its enhanced acid lability compared to the standard benzyloxycarbonyl (Z) group allows for its selective removal under milder acidic conditions, which can be advantageous in the synthesis of sensitive peptides. This orthogonality allows for a controlled deprotection strategy, where the N-terminal Z(OMe) group can be removed to allow for further elongation of the peptide chain, while the OtBu group on the side chain remains intact until the final deprotection step.
| Attribute | Protecting Group | Role in Segment Coupling |
| Side-Chain Protection | tert-butyl (OtBu) ester | Prevents side-chain carboxyl group from participating in amide bond formation. |
| N-Terminal Protection | 4-methoxybenzyloxycarbonyl (Z(OMe)) | Provides stable protection with enhanced acid lability for selective removal. |
Integration into Synthetic Routes for Oligopeptides and Peptidomimetics
The unique characteristics of this compound facilitate its seamless integration into the synthetic routes of a diverse range of oligopeptides and peptidomimetics. In the synthesis of oligopeptides, this building block allows for the precise incorporation of aspartic acid residues at specific positions within the peptide sequence. The differential stability of the Z(OMe) and OtBu groups enables chemists to devise elegant synthetic strategies, including both linear and convergent approaches.
Furthermore, the versatility of this protected amino acid extends to the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The aspartic acid scaffold, when appropriately protected, can be chemically modified to introduce non-natural side chains or to create constrained cyclic structures, leading to novel therapeutic agents.
Implications for Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) has become the dominant methodology for the routine synthesis of peptides. The compatibility of protected amino acid building blocks with the two major SPPS strategies, Fmoc and Boc, is a critical factor in their utility.
Compatibility and Challenges within Fmoc and Boc SPPS Strategies
The use of this compound and analogous Z-protected amino acids presents both opportunities and challenges within the frameworks of Fmoc and Boc SPPS.
Fmoc SPPS: In the widely used Fmoc/tBu strategy, the N-terminal Fmoc group is removed by a base (typically piperidine), while the side-chain protecting groups are acid-labile (cleaved by trifluoroacetic acid, TFA). The Z(OMe) group is generally stable to the basic conditions used for Fmoc removal, making it, in principle, compatible as a side-chain protecting group. However, its primary application is as an N-terminal protecting group in solution-phase synthesis. When used as a side-chain protection, its removal often requires conditions that could partially cleave other acid-labile groups or the peptide from the resin. Therefore, its use in standard Fmoc SPPS is not common. The OtBu group, however, is fully compatible with the Fmoc strategy as a side-chain protecting group, as it is stable to piperidine (B6355638) and readily cleaved by TFA.
Boc SPPS: The Boc strategy employs an acid-labile Boc group for N-terminal protection, which is removed by TFA in each cycle. The side-chain protecting groups are typically benzyl-based and are removed by strong acids like hydrofluoric acid (HF) in the final cleavage step. The Z(OMe) group exhibits greater acid lability than the standard Z group and would likely be cleaved during the repetitive TFA treatments for Boc group removal. This lack of orthogonality makes Z(OMe) unsuitable as a side-chain protecting group in traditional Boc SPPS. The OtBu group is also acid-labile and not compatible with the repetitive TFA deprotection steps of the Boc strategy.
| SPPS Strategy | Compatibility of Z(OMe) Group | Compatibility of OtBu Group | Challenges |
| Fmoc/tBu | Generally stable to piperidine. | Fully compatible as a side-chain protecting group. | Removal of side-chain Z(OMe) requires specific conditions that may affect other groups. |
| Boc/Bzl | Not stable to repetitive TFA treatment. | Not stable to repetitive TFA treatment. | Lack of orthogonality with the N-terminal Boc group. |
On-Resin Transformations Involving Aspartic Acid Side Chains
The ability to perform chemical modifications on the peptide while it is still attached to the solid support opens up avenues for creating complex peptide derivatives. On-resin transformations involving the aspartic acid side chain often require an orthogonal protecting group that can be selectively removed without affecting the N-terminal protection or other side-chain protecting groups.
While this compound itself is not typically used for on-resin side-chain modifications due to the cleavage conditions of the Z(OMe) group, analogous strategies with other protecting groups are well-established. For instance, using an allyl (All) or allyloxycarbonyl (Alloc) ester to protect the aspartic acid side chain allows for its selective deprotection on the resin using a palladium catalyst. acs.org This exposes the free carboxylic acid, which can then be coupled with various moieties, such as amines to form amides, or used for on-resin cyclization to create cyclic peptides. acs.org
Synthesis of Non-Natural Amino Acid Derivatives and Modified Peptidomimetics
Protected aspartic acid derivatives like this compound serve as versatile starting materials for the synthesis of a wide array of non-natural amino acid derivatives and modified peptidomimetics. The presence of two distinct protecting groups allows for the selective manipulation of the α-amino and β-carboxyl functionalities.
For instance, the free α-carboxylic acid of this compound can be subjected to various chemical transformations to introduce novel side chains. After deprotection of the Z(OMe) group, the resulting free amine can be alkylated or acylated to create N-modified amino acids. Similarly, selective deprotection of the OtBu ester would provide a free side-chain carboxyl group that can be converted into amides, esters, or other functional groups, leading to the generation of a diverse library of unnatural amino acid building blocks. These novel building blocks can then be incorporated into peptides to enhance their biological activity, stability, or conformational properties. The synthesis of peptidomimetics often involves the replacement of the peptide backbone with more stable isosteres, and protected amino acids like this compound provide a chiral scaffold for the construction of these complex molecular architectures.
Incorporation of Modified Aspartic Acid Residues into Constrained Architectures
The construction of peptides with restricted conformations is a key strategy in medicinal chemistry to enhance biological activity, selectivity, and metabolic stability. Modified amino acids, such as this compound, are instrumental in the synthesis of these constrained architectures, which include cyclic peptides and peptides with induced secondary structures like β-turns and helices. The incorporation of such residues can enforce specific spatial arrangements of pharmacophoric groups, leading to improved receptor binding and efficacy.
The synthesis of constrained peptides often involves the strategic placement of amino acids that can act as turn-inducers or conformational locks. The methoxy (B1213986) modification on the β-carbon of the aspartic acid residue in this compound can influence the local geometry of the peptide backbone. The steric and electronic properties of the methoxy group can restrict the allowable dihedral angles (phi and psi) of the amino acid, thereby promoting the formation of specific secondary structures. For instance, the presence of a β-substituent can favor a particular turn conformation in a peptide chain.
The synthesis of cyclic peptides, a prominent class of constrained architectures, can be facilitated by the use of appropriately protected amino acid derivatives. While direct examples detailing the use of this compound in cyclization are not prevalent in readily available literature, the principles of its application can be inferred from standard peptide synthesis strategies. The Z and OtBu protecting groups allow for selective deprotection and subsequent amide bond formation to achieve head-to-tail or side-chain cyclization. For example, after linear peptide synthesis, the Z group can be removed by hydrogenolysis, and the resulting free amine can be coupled with a deprotected C-terminal carboxylic acid to form a cyclic peptide.
| Architectural Feature | Role of Modified Aspartic Acid Residue | Potential Influence of this compound |
| β-Turns | Induction of chain reversal | The methoxy group can sterically favor turn formation. |
| Helices | Stabilization or destabilization of helical structures | The stereochemistry and electronic nature of the methoxy group can influence helical propensity. |
| Cyclic Peptides | Facilitating macrocyclization | Orthogonal protecting groups (Z and OtBu) allow for selective deprotection and intramolecular amide bond formation. |
Design of Peptide Analogues with Altered Conformational Preferences
The biological function of a peptide is intrinsically linked to its three-dimensional structure. The ability to design peptide analogues with specific, predictable conformations is a powerful tool in drug discovery. The introduction of modified amino acids like this compound provides a mechanism to systematically alter the conformational preferences of a peptide chain.
The substitution of a standard amino acid with a β-methoxyaspartic acid residue can have profound effects on the peptide's conformational landscape. The methoxy group introduces an additional stereocenter and alters the electronic distribution in the side chain. These modifications can lead to:
Stabilization of Specific Conformations: The steric bulk and polarity of the methoxy group can favor certain intramolecular hydrogen bonding patterns or hydrophobic interactions, thereby stabilizing a particular conformation. For example, the methoxy group could act as a hydrogen bond acceptor, influencing the formation of turn structures.
Destabilization of Undesired Conformations: Conversely, the presence of the methoxy group can introduce steric clashes that disfavor certain conformations that might be accessible to the unmodified peptide. This restriction of conformational space can lead to a higher population of the desired bioactive conformation.
Modulation of Flexibility: The degree of conformational freedom in a peptide is a critical determinant of its binding affinity and specificity. The introduction of the methoxy group can either increase or decrease local flexibility depending on its interactions with neighboring residues.
Computational modeling and spectroscopic techniques, such as nuclear magnetic resonance (NMR) and circular dichroism (CD), are often employed to study the conformational effects of incorporating modified amino acids. These studies can reveal the subtle yet significant changes in peptide structure induced by residues like β-methoxyaspartic acid and guide the design of analogues with optimized biological activity.
Broader Applications in Synthetic Organic Chemistry
Beyond its role in peptide synthesis, this compound and analogous protected amino acids are valuable chiral synthons for a variety of applications in synthetic organic chemistry. The inherent chirality and multiple functional groups of these molecules make them ideal starting materials for the stereoselective synthesis of complex organic molecules.
This compound as a Versatile Reagent for Functional Molecule Synthesis
The term "functional molecules" encompasses a wide range of organic compounds with specific properties and applications, including pharmaceuticals, agrochemicals, and materials. The chemical handles present in this compound—the protected amine, the free α-carboxylic acid, the protected β-carboxylic acid, and the methoxy group—can be selectively manipulated to build molecular complexity.
For instance, the free α-carboxylic acid can be used as a handle for coupling with other molecules, while the protected amine and β-carboxyl groups remain intact. Subsequent deprotection and further functionalization can lead to the synthesis of diverse molecular scaffolds. The methoxy group itself can participate in or influence chemical reactions, or it can be a key pharmacophoric feature in the final target molecule.
While specific, documented examples of this compound being used as a versatile reagent for the synthesis of a broad range of non-peptide functional molecules are not widely reported, the synthetic potential can be extrapolated from the known reactivity of protected amino acids. For example, derivatives of aspartic acid have been used in the synthesis of bioactive small molecules where the amino acid backbone serves as a chiral scaffold.
| Functional Group | Potential Synthetic Transformation | Resulting Structure/Application |
| Free α-Carboxylic Acid | Amide coupling, esterification, reduction to alcohol | Elongation of molecular chain, introduction of new functional groups |
| Z-protected Amine | Deprotection and subsequent acylation, alkylation, or sulfonylation | Formation of diverse amide, amine, or sulfonamide derivatives |
| OtBu-protected β-Carboxyl | Selective deprotection and functionalization | Introduction of functionality at the β-position |
| Methoxy Group | Potential for ether cleavage or electronic influence on adjacent reactions | Unmasking a hydroxyl group or directing stereoselectivity |
Precursors for Advanced Chiral Building Blocks and Heterocycles
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules. This compound, with its defined stereochemistry, is an excellent precursor for the synthesis of other advanced chiral building blocks.
The transformation of this compound into various chiral synthons can be achieved through a series of well-established organic reactions. For example, reduction of the carboxylic acid groups can lead to chiral amino diols, which are valuable intermediates in their own right. The amine and carboxyl functionalities can also be used to construct heterocyclic rings, which are prevalent in many biologically active compounds.
The synthesis of chiral heterocycles from amino acid precursors is a common strategy in medicinal chemistry. For example, the amino and carboxyl groups of a deprotected methoxyaspartic acid derivative could be used to form lactams (cyclic amides) or other nitrogen-containing rings. The stereocenters of the original amino acid are retained in the final heterocyclic product, ensuring its chirality. While direct synthetic routes starting from this compound to specific heterocycles are not extensively documented in general literature, the principles of such transformations are well-established with analogous protected amino acids.
Future Research Directions and Emerging Trends for Z Meo Asp Otbu and Aspartic Acid Derivatives
Development of Next-Generation Orthogonal Protecting Group Strategies for Aspartic Acid
The concept of orthogonality in peptide synthesis is paramount, allowing for the selective removal of specific protecting groups without affecting others on the peptide chain. bachem.compeptide.comresearchgate.net The Z-(MeO)-Asp-OtBu incorporates the benzyloxycarbonyl (Z) group for Nα-protection and a tert-butyl (OtBu) ester for side-chain protection. The methoxy (B1213986) (MeO) substituent on the Z group plays a crucial role in fine-tuning its lability.
Next-generation strategies are focused on refining this orthogonality to minimize side reactions, particularly the formation of aspartimide, a persistent challenge in solid-phase peptide synthesis (SPPS). nih.govppke.hu Aspartimide formation occurs when the peptide backbone nitrogen attacks the side-chain carbonyl of an aspartic acid residue, leading to a mixture of α- and β-peptides and potential racemization. ppke.hunih.gov
The methoxy group on the Z-protecting group of this compound renders it more susceptible to acid cleavage compared to the standard Z group. bachem.comwikipedia.org This increased acid lability allows for its removal under milder acidic conditions, which can be orthogonal to the conditions used for removing other protecting groups, such as the base-labile Fmoc group. This feature is particularly advantageous in complex syntheses where multiple protecting groups are employed.
Future research is directed towards the development of novel protecting groups for the aspartic acid side chain that offer enhanced steric hindrance to prevent aspartimide formation. iris-biotech.denih.goviris-biotech.de Bulky protecting groups physically obstruct the approach of the backbone nitrogen to the side-chain carbonyl, thus reducing the rate of cyclization. The table below summarizes various side-chain protecting groups for aspartic acid and their key features in preventing aspartimide formation.
| Protecting Group | Abbreviation | Key Features in Preventing Aspartimide Formation | Cleavage Conditions |
| tert-Butyl | OtBu | Standard protection, offers some steric hindrance. peptide.com | Strong acid (e.g., TFA) |
| 3-methylpent-3-yl | Mpe | Increased steric bulk compared to OtBu, reducing aspartimide formation. researchgate.net | Strong acid (e.g., TFA) |
| 2,4-dimethyl-3-pentyl | Dmpe | Significantly more resistant to base-catalyzed aspartimide formation due to its bulky, acyclic structure. nih.gov | Strong acid (e.g., TFA) |
| Cyanosulfurylides | CSY | Masks the carboxylic acid via a stable C-C bond, completely suppressing aspartimide formation. nih.gov | Electrophilic halogenating agents (e.g., NCS) |
| Cyanopyridiniumylides | CyPY | Masks the carboxylic acid and is removed by acidic hydrolysis, compatible with most residues. chemrxiv.org | Acidic hydrolysis |
The development of such advanced protecting groups, used in conjunction with tunable Nα-protecting groups like Z(OMe), will enable the synthesis of increasingly complex peptides with higher fidelity.
Innovative and Sustainable Synthetic Routes for Fully Protected Amino Acid Building Blocks
The chemical synthesis of protected amino acids like this compound traditionally involves multiple steps and the use of hazardous reagents and large volumes of organic solvents, contributing to a significant environmental footprint. nih.govrsc.org Consequently, a major trend in modern organic chemistry is the development of innovative and sustainable synthetic routes for these crucial building blocks.
"Green chemistry" principles are being increasingly applied to peptide synthesis and the preparation of its constituent materials. researchgate.netnih.govadvancedchemtech.com Research in this area focuses on several key aspects:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. nih.govnih.gov
Catalytic Methods: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency.
Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of protecting groups and amino acid precursors.
Recent advancements include the development of solventless, mechanochemical methods for peptide bond formation, which have shown promise in reducing solvent usage and reaction times. chemrxiv.orgresearchgate.net Furthermore, enzymatic approaches for the introduction and removal of protecting groups are being explored as a milder and more selective alternative to traditional chemical methods. The following table highlights some green chemistry approaches being investigated for the synthesis of protected amino acids.
| Green Chemistry Approach | Description | Potential Impact on this compound Synthesis |
| Mechanochemistry | Reactions are conducted in the solid state with mechanical force, often eliminating the need for solvents. chemrxiv.orgresearchgate.net | Could lead to a solvent-free synthesis of the peptide backbone and potentially the introduction of protecting groups. |
| Biocatalysis | Use of enzymes to catalyze specific reactions, such as the introduction of protecting groups. | Offers high selectivity and mild reaction conditions, reducing the need for harsh reagents and protecting group manipulations. |
| Flow Chemistry | Reactions are performed in a continuous flow system, allowing for better control over reaction parameters and potentially reducing waste. chemrxiv.org | Can lead to more efficient and scalable production of this compound with improved safety. |
| Aqueous Synthesis | Utilizing water as the primary solvent for chemical reactions. nih.govnih.gov | Development of water-soluble protecting groups and coupling reagents could revolutionize the synthesis of protected amino acids. |
The application of these principles to the synthesis of this compound and other protected amino acids will be crucial for making peptide synthesis a more sustainable technology.
Expansion of this compound Utility in the Design and Synthesis of Complex Bio-macromolecules
The unique properties of this compound make it a valuable tool for the synthesis of not only simple peptides but also more complex biomacromolecules. Its well-defined lability and the protection it affords to the aspartic acid side chain are critical for the construction of large and intricate structures.
Future research will likely see the expanded use of this compound and its analogs in the synthesis of:
Glycopeptides: Peptides containing covalently attached carbohydrate moieties. The synthesis of glycopeptides requires a careful selection of orthogonal protecting groups to manage the diverse functional groups present on both the peptide and the carbohydrate. The tunable acid lability of the Z(OMe) group can be advantageous in these complex syntheses.
Lipopeptides: Peptides conjugated to lipid molecules to enhance their therapeutic properties. nih.gov The synthesis of lipopeptides often involves the use of both solid-phase and solution-phase techniques, where the specific protecting group strategy is critical for success.
Cyclic Peptides: Peptides with a cyclic backbone or side-chain-to-side-chain cyclization. The synthesis of cyclic peptides requires the selective deprotection of side chains to allow for intramolecular bond formation. The orthogonality of the protecting groups in this compound is well-suited for such applications.
Peptide-Drug Conjugates: The targeted delivery of therapeutic agents can be achieved by conjugating them to peptides. The synthesis of these conjugates requires precise control over the reactivity of different functional groups, a task facilitated by a well-designed protecting group strategy.
The table below provides examples of complex biomacromolecules where derivatives like this compound could be instrumental in their synthesis.
| Biomolecule Class | Synthetic Challenge | Potential Role of this compound |
| Glycopeptides | Managing a large number of hydroxyl and amino protecting groups with varying lability. | The tunable acid sensitivity of the Z(OMe) group allows for selective deprotection in the presence of other acid-labile groups on the carbohydrate. |
| Lipopeptides | Ensuring compatibility of the protecting group strategy with the lipid moiety and the synthetic conditions. nih.gov | The Z(OMe) group can be removed under conditions that do not affect common lipid attachments. |
| Cyclic Peptides | Achieving selective side-chain deprotection for intramolecular cyclization. | The orthogonality of the Z(OMe) and OtBu groups allows for precise control over which functional groups are available for reaction. |
| Peptide-Drug Conjugates | Site-specific attachment of a drug molecule to the peptide. | The protected aspartic acid side chain can be selectively deprotected to serve as a conjugation point for the drug. |
As the demand for complex, synthetically challenging biomacromolecules continues to grow, the utility of versatile building blocks like this compound is expected to expand significantly.
Integration of Automated and High-Throughput Synthesis Methodologies
The fields of drug discovery and materials science increasingly rely on the rapid synthesis and screening of large libraries of peptides and other molecules. nih.gov Automated and high-throughput synthesis platforms have become indispensable tools in this endeavor. nih.govyoutube.comsemanticscholar.org The properties of the building blocks used in these automated processes are critical for their success.
This compound and other well-defined, protected amino acids are highly compatible with automated solid-phase peptide synthesis (SPPS). luxembourg-bio.com Their stability under coupling conditions and the predictable nature of their deprotection contribute to the reliability and efficiency of automated synthesis.
Future trends in this area include:
Miniaturization and Parallel Synthesis: The development of microfluidic and chip-based synthesis platforms will allow for the parallel synthesis of thousands of peptides in a highly miniaturized format. This will require building blocks that are highly soluble and reactive under the specific conditions of these systems.
Real-time Monitoring: The integration of analytical techniques into automated synthesizers will enable real-time monitoring of coupling and deprotection steps, allowing for immediate optimization and troubleshooting. The properties of protecting groups, such as the potential for chromophoric cleavage products, can be exploited for this purpose.
Machine Learning and AI-driven Synthesis: The use of artificial intelligence and machine learning algorithms to predict optimal synthesis conditions and troubleshoot difficult sequences will become more prevalent. These systems will rely on high-quality data from well-characterized building blocks like this compound.
The following table outlines the key considerations for the use of protected amino acids in automated and high-throughput synthesis.
| Parameter | Importance in Automated/High-Throughput Synthesis | Relevance of this compound |
| Solubility | High solubility is crucial to prevent clogging of fluidic systems and ensure efficient delivery of reagents. labinsights.nl | The solubility of this compound in common SPPS solvents is generally good, making it suitable for automated platforms. |
| Reactivity | Consistent and predictable reactivity is essential for achieving high coupling efficiencies across a large number of parallel syntheses. | The reactivity of this compound is well-characterized, allowing for reliable incorporation into peptide chains. |
| Deprotection Kinetics | Well-defined and predictable deprotection kinetics are necessary for complete and selective removal of the protecting group without damaging the peptide. | The acid lability of the Z(OMe) group is well-understood, enabling precise control over its removal. |
| Side Reaction Profile | Minimal side reactions are critical for obtaining pure products, especially in a high-throughput setting where purification of individual compounds is challenging. peptide.com | The use of the OtBu side-chain protection helps to minimize aspartimide formation, a common side reaction. |
The continued development of robust and reliable protected amino acid building blocks, such as this compound, will be a key enabler for the advancement of automated and high-throughput synthesis technologies.
Q & A
Q. How should researchers ethically cite conflicting data about this compound’s stability in acidic conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
